2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride
CAS No.: 1160263-62-6
Cat. No.: VC2551545
Molecular Formula: C17H10BrCl2NO
Molecular Weight: 395.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1160263-62-6 |
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Molecular Formula | C17H10BrCl2NO |
Molecular Weight | 395.1 g/mol |
IUPAC Name | 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride |
Standard InChI | InChI=1S/C17H10BrCl2NO/c1-9-14(19)7-6-12-13(17(20)22)8-15(21-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3 |
Standard InChI Key | UMXFDUWIHQMFNI-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Br)Cl |
Canonical SMILES | CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Br)Cl |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Physical Properties
2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride belongs to the class of substituted quinolines, characterized by a bicyclic structure consisting of a benzene ring fused with a pyridine ring. This particular derivative features several key structural elements that define its chemical behavior:
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A 4-bromophenyl substituent at position 2 of the quinoline core
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A chlorine atom at position 7 of the quinoline system
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A methyl group at position 8 of the quinoline ring
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A carbonyl chloride (acid chloride) functional group at position 4
Based on structural comparisons with similar compounds, the expected molecular formula would be C17H10BrCl2NO, with an approximate molecular weight of 395.1 g/mol. The presence of two halogen atoms (bromine and chlorine) contributes significantly to its molecular weight and affects its physical properties. The compound likely exists as a crystalline solid at room temperature, displaying moderate to low solubility in water but better solubility in organic solvents such as dichloromethane, chloroform, and DMSO.
Electronic Properties and Reactivity
The electronic distribution within 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride significantly influences its chemical behavior. The quinoline core provides an aromatic system with nitrogen contributing to its basic properties, while the multiple halogens create electron-withdrawing effects. The carbonyl chloride group represents the most reactive site within the molecule, readily participating in nucleophilic substitution reactions to form various derivatives.
The 4-bromophenyl group at position 2 affects the electronic distribution of the quinoline ring through resonance effects, potentially influencing the compound's interaction with biological targets. The presence of halogen substituents (bromine and chlorine) enhances lipophilicity and may contribute to increased membrane permeability in biological systems, a property often associated with improved bioactivity in pharmaceutical applications .
Synthetic Methodologies
Stepwise Synthetic Pathway
A plausible synthetic route for 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride might involve the following steps:
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Preparation of an appropriately substituted isatin derivative containing chlorine at position 5 and methyl at position 6 (which would correspond to positions 7 and 8 in the final quinoline)
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Reaction of this isatin derivative with 4-bromoacetophenone under basic conditions via the Pfitzinger reaction to form 2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid
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Conversion of the carboxylic acid to an acid chloride using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
This synthetic approach is supported by similar procedures described for the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid, which involves the reaction of isatin with 4-bromoacetophenone in refluxing ethanol under basic conditions . The resulting carboxylic acid can then be converted to the corresponding acid chloride through established methodologies.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectroscopy
The 1H NMR spectrum of 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride would exhibit characteristic signals that can be predicted based on similar quinoline derivatives. The methyl group at position 8 would appear as a singlet at approximately δ 2.8-3.0 ppm. The aromatic protons of the quinoline core and the 4-bromophenyl group would display complex patterns in the aromatic region (δ 7.0-8.5 ppm). Specifically, the H-3 proton of the quinoline would appear as a distinctive singlet at around δ 8.2-8.5 ppm, while the 4-bromophenyl protons would show the characteristic doublet-doublet pattern of a para-substituted phenyl ring .
The 13C NMR spectrum would reveal signals corresponding to the methyl carbon (δ ~20 ppm), aromatic carbons (δ 120-140 ppm), quaternary carbons (δ 130-150 ppm), and the carbonyl carbon of the acid chloride group (δ ~165-170 ppm). The carbon attached to the bromine in the phenyl ring would appear at a characteristic upfield shift compared to unsubstituted aromatic carbons .
Infrared Spectroscopy
In the infrared spectrum, 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride would exhibit distinctive absorption bands, including:
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C=O stretching of the acid chloride group at approximately 1760-1780 cm-1
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C=N stretching of the quinoline ring at around 1580-1600 cm-1
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C-H stretching of aromatic rings at 3000-3100 cm-1
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C-H stretching of the methyl group at 2900-2950 cm-1
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C-Cl and C-Br stretching vibrations at 750-800 cm-1 and 650-700 cm-1, respectively
Mass Spectrometry
Mass spectrometric analysis would provide valuable information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak would appear at m/z 395, with characteristic isotope patterns due to the presence of bromine and two chlorine atoms. Common fragmentation patterns might include the loss of the carbonyl chloride group and fragmentation of the quinoline ring structure .
Comparative Analysis with Structural Analogs
Structural Comparison with Related Compounds
Table 1 presents a comparative analysis of 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride with structurally related compounds, highlighting key structural differences and their potential impact on chemical properties and biological activities.
This comparative analysis demonstrates how subtle structural modifications can significantly impact the physical, chemical, and potentially biological properties of these quinoline derivatives.
Chemical Reactivity and Derivatization
Reactivity of the Carbonyl Chloride Group
The carbonyl chloride functionality at position 4 represents the most reactive site within the molecule, readily undergoing nucleophilic substitution reactions with various nucleophiles. This reactivity makes 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride a valuable synthetic intermediate for the preparation of numerous derivatives with potentially diverse biological activities.
Key reactions of the carbonyl chloride group include:
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Amidation with amines to form amide derivatives
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Esterification with alcohols to form ester derivatives
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Hydrazinolysis with hydrazine to form hydrazide derivatives, which can serve as precursors for further transformations
The conversion to a carbohydrazide derivative, as demonstrated with similar compounds, opens pathways for the synthesis of various hydrazones and heterocyclic systems through condensation reactions with carbonyl compounds .
Synthesis of Biologically Relevant Derivatives
Based on documented synthetic transformations of structurally similar compounds, 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride could serve as a precursor for the synthesis of various biologically relevant derivatives. For example, the acid chloride can react with appropriate amino acid esters to form amide derivatives similar to methyl 2-[[2-(4-bromophenyl)-6-chloro-8-methyl-quinoline-4-carbonyl]amino]-3-phenyl-propanoate .
Additionally, reaction with hydrazine hydrate could yield the corresponding carbohydrazide, which can further react with various aldehydes, ketones, or orthoesters to form hydrazones or heterocyclic systems. These transformations are supported by reported syntheses of compounds such as ethyl-N-(2-(4-bromophenyl)quinoline-4-carbonyl)formohydrazonate through the reaction of 2-(4-bromophenyl)quinoline-4-carbohydrazide with triethyl orthoformate .
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